L-Leucine, N-(aminocarbonyl)-
Overview
Description
It is a white crystalline powder that is soluble in water and has a molecular weight of 190.2 g/mol. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucine, N-(aminocarbonyl)- can be synthesized through various chemical reactions involving leucine. One common method involves the reaction of leucine with an appropriate carbamoylating agent under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature and pH must be carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of L-Leucine, N-(aminocarbonyl)- often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce leucine, which is then chemically modified to form the desired compound. The fermentation process is followed by purification steps to isolate and refine the final product .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving L-Leucine, N-(aminocarbonyl)- can result in the replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
L-Leucine, N-(aminocarbonyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of leucine derivatives.
Biology: This compound plays a role in studying cellular uptake mechanisms and signaling pathways, particularly those involving the mechanistic target of rapamycin complex 1 (mTORC1).
Medicine: L-Leucine, N-(aminocarbonyl)- is investigated for its potential therapeutic effects in treating metabolic disorders and certain types of cancer.
Industry: It is utilized in the production of pharmaceuticals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Leucine, N-(aminocarbonyl)- involves its interaction with specific molecular targets and pathways. One key pathway is the mTORC1 signaling pathway, which regulates cell growth and metabolism. L-Leucine, N-(aminocarbonyl)- activates mTORC1 by being transported into cells via the l-type amino acid transporter 1 (LAT1). Once inside the cell, it induces the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K), leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
- L-Valine, N-(aminocarbonyl)-
- L-Isoleucine, N-(aminocarbonyl)-
- L-Phenylalanine, N-(aminocarbonyl)-
Uniqueness
L-Leucine, N-(aminocarbonyl)- is unique due to its specific interaction with the mTORC1 signaling pathway and its ability to be transported by LAT1. This distinguishes it from other similar compounds, which may not have the same affinity for LAT1 or the same effect on mTORC1 activation .
Properties
IUPAC Name |
(2S)-2-(carbamoylamino)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBQJHHPDRAGP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356768 | |
Record name | L-Leucine, N-(aminocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26117-20-4 | |
Record name | L-Leucine, N-(aminocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(carbamoylamino)-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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